Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. The presence of the Boc group serves as a protective mechanism for the amino functionality, allowing for selective reactions during multi-step synthesis processes. The fluorine substituents contribute to the compound's unique chemical properties, enhancing its biological activity and stability in various environments .
This compound is classified within the broader category of piperidine derivatives, which are known for their diverse biological activities. It is identified by the Chemical Abstracts Service number 1881321-39-6 and can be found in various chemical databases such as PubChem and BenchChem. Its molecular formula is , with a molecular weight of approximately 384.42 g/mol .
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate typically involves several key steps:
The synthetic routes may also involve optimization techniques to improve yield and purity, including continuous flow reactors and automated synthesis platforms. Rigorous purification methods such as chromatography are often employed to isolate the desired product effectively .
The molecular structure of Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate can be represented as follows:
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate participates in several chemical reactions due to its functional groups:
The compound's ability to undergo these reactions makes it valuable in synthesizing complex molecules, particularly in drug development contexts.
The mechanism of action for Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate primarily revolves around its role as a protecting group in organic synthesis.
Once deprotected under specific conditions (such as exposure to acids), it allows the amino group to engage in further chemical transformations. This property is crucial for synthesizing multifunctional targets in pharmaceutical chemistry .
The presence of fluorine atoms enhances lipophilicity and metabolic stability. The tert-butoxycarbonyl group provides stability during synthesis but can be easily removed when required .
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate has significant applications in:
The synthesis of 4,4-difluoropiperidine derivatives relies on overcoming inherent challenges associated with fluorine introduction and stereochemical control. Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate (CAS: 1052713-44-6) exemplifies a structurally complex target requiring regioselective difluorination and nitrogen functionalization. Modern approaches leverage de novo ring formation via catalytic dearomatization-hydrogenation (DAH) of fluorinated pyridines, enabling direct access to all-cis-configured difluorinated piperidines. A rhodium-catalyzed (e.g., [Rh(COD)Cl]₂ or Rh-CAAC complexes) one-pot process converts 3,5-difluoropyridine precursors into saturated piperidines under hydrogenation conditions, achieving high diastereoselectivity (d.r. >99:1) and moderate yields (≈72%) [6]. This method circumvents traditional multistep sequences (previously requiring 6+ steps) by avoiding hydrodefluorination side reactions through borane-mediated dearomatization [6].
Alternative routes involve nucleophilic fluorination of preformed piperidinone intermediates. For example, diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents convert 4-oxopiperidine-3-carboxylates to 4,4-difluoro derivatives, though with variable stereoselectivity. Subsequent Boc protection and N-benzyloxycarbonylation yield the target compound, but epimerization risks necessitate careful optimization [7] [9].
Table 1: Comparative Synthetic Routes to 4,4-Difluoropiperidine Core
Method | Key Reagents/Conditions | Yield (%) | Diastereoselectivity (d.r.) | Limitations |
---|---|---|---|---|
Rh-Catalyzed DAH | [Rh-2], HBpin, H₂ (50 bar), THF | 72 | >99:1 (all-cis) | High-pressure equipment required |
Electrophilic Fluorination | DAST, CH₂Cl₂, –78°C | 45–65 | 3:1 to 5:1 | Epimerization risks |
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 80 | N/A (achiral precursor) | Requires prefluorinated ketone |
Regioselective nitrogen protection is critical for differentiating the piperidine ring’s amine functionalities. Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1255667-38-9) serves as a key intermediate, where the primary amine at C3 is selectively protected with di-tert-butyl dicarbonate (Boc₂O), leaving the piperidine nitrogen shielded by the benzyloxycarbonyl (Cbz) group. Optimal conditions use Boc₂O (1.05 equiv) in dichloromethane with catalytic dimethylaminopyridine (DMAP) at 0–25°C, achieving >98% regioselectivity and 90% yield. This selectivity arises from the C3 amine’s lower steric hindrance and enhanced nucleophilicity compared to the C1-carbamate-protected nitrogen [1] [8].
Deprotection strategies are context-dependent:
Table 2: Boc Manipulation Strategies
Step | Reagent | Conditions | Selectivity/Yield | Side Reactions |
---|---|---|---|---|
Protection | Boc₂O, DMAP | CH₂Cl₂, 0°C → 25°C | >98%, 90% yield | Overprotection if excess Boc₂O |
Deprotection | TFA/CH₂Cl₂ (1:1) | 0–25°C, 1–2 h | Quantitative | tert-Butyl ester cleavage |
4M HCl/dioxane | 25°C, 3 h | Quantitative | Solvent volatility |
Chiral resolution of racemic 4,4-difluoropiperidine derivatives remains essential due to frequent epimerization during synthesis. Preparative chiral chromatography on polysaccharide-based stationary phases (e.g., Chiralpak® AD-H or AS-H) resolves enantiomers using hexane/isopropanol/ethanol (85:10:5) mobile phases. For Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate, baseline separation (α > 1.5) is achievable with 98% ee after isolation, though yields rarely exceed 45% due to inherent limitations of chromatographic resolution [7] [9].
Catalytic asymmetric methods offer more efficient alternatives:
The 4,4-difluoropiperidine ring exhibits distinct conformational equilibria influenced by solvent polarity and substituents. NMR studies (³JF,H coupling constants) reveal that the gem-difluoro group preferentially adopts an axial orientation (>95% population) in apolar solvents (e.g., CDCl₃), driven by charge-dipole stabilization (C–F⋯H–N⁺). In polar aprotic solvents (e.g., DMSO-d₆), equatorial preference emerges due to solvation of the carbamate NH group, reducing the dipole moment [6].
Ring-closure kinetics during piperidine formation are solvent-sensitive:
Table 3: Solvent Effects on Conformation and Cyclization
Solvent | Dielectric Constant (ε) | Dominant F Conformation | Cyclization Rate (k, s⁻¹) | Diastereoselectivity |
---|---|---|---|---|
CDCl₃ | 4.8 | Axial (>95%) | 1.0 × 10⁻⁴ | d.r. >99:1 |
DMSO-d₆ | 46.7 | Equatorial (≈70%) | 3.5 × 10⁻⁴ | d.r. 85:15 |
MeOH-d₄ | 32.7 | Equatorial (≈60%) | 5.2 × 10⁻⁴ | d.r. 75:25 |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5